2-(Propan-2-yl)-1,4-oxazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-1,4-oxazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)8-6-9-4-3-5-10-8/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYYBLAUULIEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508439-86-8 | |
| Record name | 2-(propan-2-yl)-1,4-oxazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies for 1,4 Oxazepane Derivatives
Cyclization Approaches to the 1,4-Oxazepane (B1358080) Core
The formation of the 1,4-oxazepane ring system is frequently accomplished through the creation of a new carbon-oxygen or carbon-nitrogen bond in an acyclic precursor. These cyclization strategies are central to the synthesis of this heterocyclic scaffold.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a cornerstone for the synthesis of 1,4-oxazepane derivatives. These reactions involve a precursor molecule that contains both the nucleophile and the electrophile required for ring formation. A range of starting materials and catalytic systems have been developed to facilitate this transformation.
Robust synthetic approaches often rely on the intramolecular cyclization of precursors such as alkenols, alkynols, or hydroxyketones, typically catalyzed by Brönsted or Lewis acids. rsc.org For example, Pd-catalyzed allylic C-H activation of olefins has been shown to provide an efficient route to 1,4-oxazepanes in good to excellent yields. researchgate.net Another powerful method involves the gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones, which proceeds under mild conditions to generate 1,4-oxazepine (B8637140) derivatives that can be subsequently reduced to the target oxazepane. acs.org N-propargylamines are versatile building blocks that can be transformed into various N-heterocycles, including the 1,4-oxazepane core, often with high atom economy. researchgate.netrsc.org
The table below summarizes key intramolecular cyclization strategies for the synthesis of 1,4-oxazepane derivatives.
Table 1: Selected Intramolecular Cyclization Methods for 1,4-Oxazepane Synthesis| Precursor Type | Catalyst/Reagent | Key Features |
|---|---|---|
| Alkenols/Alkynols | Brönsted or Lewis Acids | A common and robust method for forming the oxazepane ring. rsc.org |
| Olefins | Palladium (Pd) catalyst | Proceeds via allylic C-H activation, offering good to excellent yields. researchgate.net |
| N-propargylic β-enaminones | Gold (Au) catalyst | A mild, one-pot reaction that tolerates a range of substituents. acs.org |
| N-phenacyl nitrobenzenesulfonamides | TFA/Triethylsilane | Cleavage from a polymer support followed by reductive cyclization yields 1,4-oxazepane derivatives. rsc.orgrsc.org |
| Alkynyl Alcohols | Base-promoted | Follows an Exo mode cyclization pathway. researchgate.net |
Ring Expansion Methodologies
An alternative to direct cyclization is the expansion of a pre-existing, smaller heterocyclic ring. This approach leverages the relative ease of forming five- or six-membered rings, which are then enlarged to the desired seven-membered oxazepane system.
A notable example is the synthesis of hexahydro-1,4-oxazepines through the ring expansion of a morpholine (B109124) (a six-membered ring) derivative. rsc.orgrsc.org The reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions yields not only the expected substitution product but also significant amounts of 4-benzyl-6-phenoxy-1,4-oxazepanes. rsc.org This transformation is proposed to occur via neighboring group participation, leading to the formation of an intermediate aziridinium (B1262131) cation, which is then opened by the nucleophile to afford the expanded seven-membered ring. rsc.org This method provides definitive evidence for the expansion of the morpholine ring into a 1,4-oxazepane structure. rsc.org
Cycloaddition and Annulation Reactions
Cycloaddition and annulation reactions represent a powerful strategy for constructing the 1,4-oxazepane core by forming multiple bonds in a single, often stereocontrolled, step. These reactions involve the combination of two or more separate components to build the heterocyclic ring.
One such approach is the [2+5] cycloaddition reaction between imine derivatives and anhydrides like maleic or succinic anhydride (B1165640) to form 1,3-oxazepine-4,7-diones, which are structurally related to the 1,4-oxazepane core. uokerbala.edu.iqresearchgate.net The mechanism of the reaction between succinic anhydride and an imine involves the formation of a dipolar intermediate that subsequently cyclizes to create the seven-membered ring. tsijournals.com
Gold-catalyzed formal [4+3] cycloaddition reactions have also been developed. For instance, the reaction of 1,6-enynes with nitrones in the presence of a gold catalyst can produce 1,2-oxazepane derivatives with high enantioselectivity. beilstein-journals.org While this forms a 1,2-oxazepane, the strategy highlights the power of cycloaddition in accessing seven-membered oxygen- and nitrogen-containing heterocycles.
Lactonization and Hydroalkoxylation Cascades
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient pathway to complex molecules like 1,4-oxazepanes. Lactonization and hydroalkoxylation are key ring-closing steps in some of these cascades.
A method starting from polymer-supported homoserine illustrates a lactonization approach. rsc.orgrsc.org An N-phenacyl nitrobenzenesulfonamide intermediate, when cleaved from its solid support with trifluoroacetic acid (TFA), undergoes removal of a silyl (B83357) protecting group, followed by a spontaneous lactonization to form a six-membered ring. rsc.orgresearchgate.net However, using a combination of TFA and triethylsilane (Et3SiH) for the cleavage step mediates a reductive cyclization that directly yields 1,4-oxazepane derivatives. rsc.orgrsc.orgresearchgate.net This demonstrates how reaction conditions can be tuned to favor the formation of the seven-membered ring over the six-membered lactone. The synthesis of 1,4-oxazepane-2,5-diones also presents a significant challenge due to the presence of a labile lactone within the seven-membered ring, making many standard cyclization methods inapplicable. researchgate.netacs.org
Stereoselective and Asymmetric Synthesis
For applications in pharmacology, controlling the three-dimensional arrangement of atoms (stereochemistry) within the 1,4-oxazepane scaffold is often crucial. This has led to the development of stereoselective and asymmetric synthetic methods that can produce specific enantiomers or diastereomers of a desired compound.
A practical synthesis for a chiral 6,7-trans-disubstituted-1,4-oxazepane has been developed, highlighting the importance of controlling stereochemistry. researchgate.netacs.org The strategy involved a Morita–Baylis–Hillman reaction followed by a Michael addition and diastereomeric salt formation to isolate a single stereoisomer early in the synthesis. researchgate.netacs.org Another approach involves the stereoselective synthesis of chiral 1,4-oxazepanes from allylic amines via an olefin bromoetherification reaction. thieme-connect.com
Chiral Auxiliaries and Substrate-Controlled Diastereoselection
Achieving high levels of stereocontrol often involves the use of chiral auxiliaries or relies on the inherent stereochemistry of the substrate to direct the formation of new stereocenters.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent chemical reaction. wikipedia.org Evans' oxazolidinones are a prominent class of chiral auxiliaries that have been successfully used in asymmetric 1,4-conjugate addition reactions, which can be a key step in a synthetic sequence leading to chiral building blocks. researchgate.net The high degree of stereocontrol is attributed to the formation of a rigid chelate between the N-acyloxazolidinone and a metal ion, where the bulky substituent on the auxiliary blocks one face of the molecule from attack. researchgate.net Another example is the use of (S)-α-methylbenzylamine as a chiral auxiliary in an asymmetric reductive amination to construct a chiral piperidine (B6355638) moiety, a strategy that could be adapted for related heterocyclic systems. researchgate.net
Substrate-controlled diastereoselection relies on existing stereocenters within the starting material to influence the stereochemical outcome of a reaction. elsevierpure.comnih.gov In the synthesis of chiral 1,4-oxazepanes via bromoetherification, the stereoselectivity is dependent on the conformational preferences of the substrate's ground state. thieme-connect.com The substituents on the starting allylic amine, particularly the one alpha to the nitrogen atom, are crucial for achieving a high diastereomeric ratio in the cyclized product. thieme-connect.com
The table below provides examples of stereoselective strategies employed in the synthesis of chiral 1,4-oxazepanes.
Table 2: Strategies for Stereoselective Synthesis of 1,4-Oxazepanes| Method | Key Feature | Example/Application |
|---|---|---|
| Diastereomeric Salt Resolution | Separation of stereoisomers using a chiral resolving agent. | Formation of a diastereomeric salt with (+)-10-camphorsulfonic acid to isolate the desired amino alcohol precursor. researchgate.netacs.org |
| Substrate-Controlled Bromoetherification | An existing stereocenter in an allylic amine directs the cyclization. | The substituent α to the nitrogen atom is critical in determining the diastereomeric ratio of the resulting oxazepane. thieme-connect.com |
| Chiral Auxiliary-Mediated Reaction | A temporary chiral group guides the stereochemical outcome. | Use of oxazolidinones in asymmetric conjugate additions to create chiral synthons. researchgate.net |
| Asymmetric Reductive Amination | Use of a chiral amine to create a new stereocenter during C-N bond formation. | (S)-α-methylbenzylamine employed as a chiral auxiliary to achieve high diastereoselectivity. researchgate.net |
Transition Metal-Catalyzed Stereoselective Routes
Transition metal catalysis offers highly efficient and selective methods for the synthesis of complex heterocyclic structures, including 1,4-oxazepanes. These methods often proceed under mild conditions and allow for a high degree of control over stereochemistry.
Gold-catalyzed reactions, for instance, have been employed in the stereoselective synthesis of cyclic ethers. One such strategy involves the Lewis acid-mediated "endo-dig" hydroalkoxylation–reduction of internal alkynols, which can be adapted for the synthesis of 1,4-oxazepanes. Similarly, copper catalysts have been utilized in the intramolecular cyclopropanation of vinylogous carbonates, a reaction that can lead to diverse heterocyclic frameworks. acs.org
Rhodium-catalyzed C-H amination represents another sophisticated approach. This methodology can be used to construct the crucial C-N bond within the 1,4-oxazepane ring from suitably functionalized acyclic precursors. acs.org For the specific synthesis of 2-(propan-2-yl)-1,4-oxazepane, a precursor containing an isopropyl group at the appropriate position would be required. The stereoselectivity of these reactions is often dictated by the chiral ligands coordinated to the metal center.
A notable development involves a palladium-catalyzed Heck reaction with vinylogous carbamates for the synthesis of benzo acs.orgiyte.edu.trheterocycles, which demonstrates the versatility of transition metals in forming these ring systems. academictree.org
Table 1: Examples of Transition Metal-Catalyzed Reactions for Oxazepane Synthesis
| Catalyst Type | Reaction Type | Potential Precursor for this compound | Reference |
|---|---|---|---|
| Gold (Au) | Hydroalkoxylation of alkynols | An amino-alkynol with a terminal isopropyl group | google.com |
| Copper (Cu) | Intramolecular cyclopropanation | A vinylogous carbonate with an isopropyl-substituted amino alcohol moiety | acs.org |
| Rhodium (Rh) | C-H Amination | A linear amino alcohol with an isopropyl group and a suitable C-H bond for insertion | acs.org |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing complementary reactivity and selectivity while avoiding the potential toxicity and cost associated with transition metals.
One prominent organocatalytic strategy is the enantioselective desymmetrization of prochiral or meso compounds. For example, chiral phosphoric acids, a type of Brønsted acid catalyst, have been successfully used in the enantioselective desymmetrization of 3-substituted oxetanes to generate chiral 1,4-benzoxazepines with high yields and enantioselectivities (up to 94% ee). acs.org This method could potentially be adapted to non-benzo-fused 1,4-oxazepanes.
Another approach involves domino reactions, such as the organocatalyzed domino Michael-aldol reaction, which can construct multiple bonds and stereocenters in a single synthetic operation. uva.es The application of such a cascade to form the 1,4-oxazepane ring would involve the careful design of a precursor that can undergo a sequential Michael addition and intramolecular aldol (B89426) cyclization. The development of chiral thiourea (B124793) and prolinamide-based organocatalysts has been significant in this area. uva.es
Furthermore, the enantioselective desymmetrization of oxetanes catalyzed by thiourea has been shown to produce chiral 1,4-dioxanes and other oxa-heterocycles, demonstrating the potential of this strategy for accessing related seven-membered rings. nih.gov
Table 2: Organocatalytic Strategies for Oxa-Heterocycle Synthesis
| Catalyst Type | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Chiral Phosphoric Acid | Enantioselective Desymmetrization of Oxetanes | Forms chiral 1,4-benzoxazepines with high enantioselectivity. acs.org | acs.org |
| Prolinamides/Thioureas | Domino Michael-Aldol Reaction | Creates multiple bonds and stereocenters in one pot. uva.es | uva.es |
Utilization of Diverse Starting Materials and Precursors
The synthesis of 1,4-oxazepanes can be achieved from a wide array of starting materials, allowing for flexibility in synthetic design and access to a variety of substituted derivatives.
A common and straightforward approach involves the use of aminoalcohols as key building blocks. For instance, reacting aminoalcohols with epichlorohydrin (B41342) can lead to the formation of a 2-chloromethyl-substituted morpholine, which can then be elaborated into a 1,4-oxazepane. chemrxiv.org Chiral aminoalcohols can also be coupled with protected 5-hydroxy-2-pentanoic acid in a two-step sequence involving coupling and subsequent oxa-Michael addition to form 1,4-oxazepan-5-ones. iyte.edu.tr
N-propargylamines are versatile precursors for a multitude of N-heterocycles, including 1,4-oxazepanes. researchgate.netresearchgate.net These starting materials benefit from high atom economy and can be transformed into the target heterocycles through various metal-catalyzed cyclization reactions. researchgate.netrsc.org
Solid-phase synthesis has also been employed, using polymer-supported homoserine . Alkylation followed by cleavage from the resin can yield chiral 1,4-oxazepane-5-carboxylic acids. rsc.org The choice of cleavage conditions can influence the final product structure.
Other notable starting materials include:
(R)-(4-chlorophenyl)glycine , which can be reduced and protected to serve as a precursor. iyte.edu.tr
Oxetan-3-ol , which can be functionalized and then undergo ring-opening and cyclization to form benzo-fused 1,4-oxazepines. acs.org
Schiff bases can react with anhydrides in cycloaddition reactions to form oxazepine derivatives, although this often leads to 1,3-oxazepine isomers. researchgate.net
Table 3: Selected Starting Materials for 1,4-Oxazepane Synthesis
| Starting Material(s) | Synthetic Approach | Resulting Structure | Reference |
|---|---|---|---|
| Aminoalcohols and Epichlorohydrin | Multi-step sequence | 1,4-Oxazepane analogues | chemrxiv.org |
| N-Propargylamines | Metal-catalyzed cyclization | 1,4-Oxazepane core | researchgate.netrsc.org |
| Polymer-supported Homoserine | Solid-phase synthesis | Chiral 1,4-oxazepane-5-carboxylic acids | rsc.org |
| (R)-(4-chlorophenyl)glycine | Reduction, protection, and cyclization attempts | 1,4-Oxazepan-5-one skeleton | iyte.edu.tr |
| Oxetan-3-ol and Benzyl (B1604629) Bromide Derivatives | Functionalization and desymmetrization | Chiral 1,4-Benzoxazepines | acs.org |
Green Chemistry Principles in 1,4-Oxazepane Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve sustainability.
One-pot reactions and tandem/domino sequences are prime examples of green synthetic strategies. A one-pot, three-component reaction involving 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, and an isocyanide has been developed for the synthesis of oxazepine-quinazolinone derivatives without the need for a catalyst, showcasing an efficient and environmentally friendly approach. researchgate.net Similarly, tandem aziridine/epoxide ring-opening sequences provide a pathway to disubstituted 1,4-oxazepanes. researchgate.net
Atom economy is another core principle of green chemistry. The use of N-propargylamines as precursors is advantageous in this regard, as they can be converted to 1,4-oxazepanes via addition and cyclization reactions that incorporate most of the atoms from the starting materials into the final product. researchgate.netrsc.org
The development of syntheses that avoid hazardous reagents and solvents is also crucial. While not always explicitly stated as a "green" method, the move towards catalytic reactions (both metal- and organo-catalyzed) often allows for milder reaction conditions and a reduction in stoichiometric, and often toxic, reagents. The use of bases like K₃PO₄ or K₂CO₃ as promoters instead of more hazardous reagents is a step in this direction. researchgate.net
Future efforts in the synthesis of this compound and its derivatives will likely continue to focus on improving the "greenness" of the synthetic routes by exploring benign solvents, recyclable catalysts, and processes that minimize waste generation.
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for Structural Confirmation
The precise atomic connectivity and spatial arrangement of 2-(propan-2-yl)-1,4-oxazepane are unequivocally established through a combination of powerful spectroscopic methods. These techniques provide a detailed picture of the molecule's architecture.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules like this compound. While basic one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced 2D NMR techniques are indispensable for a complete and unambiguous assignment of all atoms and for probing the molecule's conformation in solution. emerypharma.com
Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings within the molecule, establishing the connectivity of the carbon backbone. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. rsc.org This network of correlations confirms the fundamental 1,4-oxazepane (B1358080) ring structure and the attachment of the isopropyl group at the C2 position.
For determining stereochemistry and understanding the through-space proximity of atoms, Nuclear Overhauser Effect Spectroscopy (NOESY) is paramount. libretexts.orgjeol.com NOESY experiments detect correlations between protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This is particularly valuable for defining the relative orientation of the isopropyl group with respect to the oxazepane ring protons, which in turn helps to define the ring's preferred conformation. rsc.orgrsc.org For instance, the observation of NOE correlations between the methine proton of the isopropyl group and specific protons on the oxazepane ring can establish their spatial proximity. rsc.org
The inherent flexibility of the seven-membered ring can lead to complex NMR spectra due to the presence of multiple exchanging conformers. To address this, variable temperature (VT) NMR studies can be employed. By recording spectra at different temperatures, it is sometimes possible to "freeze out" a single, lower-energy conformation or at least slow the interconversion rate, leading to sharper, more easily interpretable spectra.
A hypothetical data table for the ¹H and ¹³C NMR chemical shifts of this compound is presented below, based on general principles for similar heterocyclic systems.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | Multiplet | ~75-80 |
| C3-H₂ | Multiplet | ~45-50 |
| C5-H₂ | Multiplet | ~65-70 |
| C6-H₂ | Multiplet | ~50-55 |
| C7-H₂ | Multiplet | ~70-75 |
| N4-H | Broad Singlet | - |
| Isopropyl-CH | Multiplet | ~30-35 |
| Isopropyl-CH₃ | Doublet | ~18-22 |
Note: This is a representative table. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
X-ray Crystallography for Solid-State Structure Determination
While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers the definitive solid-state structure of a molecule. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice.
Conformational Preferences and Dynamics of the Seven-Membered Ring
Seven-membered rings, such as the 1,4-oxazepane core, are known for their conformational flexibility, existing as a dynamic equilibrium of multiple low-energy conformations, most commonly chair and boat forms. rsc.orgpsu.edu
Influence of Substituents on Ring Conformation and Flexibility
The presence of a substituent, such as the isopropyl group at the C2 position in this compound, significantly influences the conformational equilibrium of the seven-membered ring. vulcanchem.com The bulky isopropyl group will preferentially occupy a position that minimizes steric interactions with the rest of the ring.
Conformational Isomerism and Energy Barriers
The different spatial arrangements of the 1,4-oxazepane ring are known as conformational isomers or conformers. psu.edu These conformers can interconvert through low-energy processes, such as ring-flipping. The energy difference between these conformers and the energy barriers for their interconversion are key parameters that define the conformational landscape of the molecule.
For the 1,4-oxazepane ring system, several chair, twist-chair, boat, and twist-boat conformations are theoretically possible. The presence of the C2-isopropyl group will make certain conformations more energetically favorable than others. For instance, a chair conformation with the isopropyl group in a pseudo-equatorial position is likely to be the global energy minimum.
The energy barriers to interconversion between these conformers are generally low, allowing for rapid exchange at room temperature, which can lead to the averaged NMR spectra often observed. Computational modeling, in conjunction with experimental techniques like dynamic NMR, can be used to estimate these energy barriers. Understanding these conformational dynamics is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific "active" conformation to bind to its target receptor. psu.edu
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT, MEP) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to obtain information about molecular geometry, stability, and electronic characteristics. nih.gov
DFT calculations can determine the optimized geometric structure of 2-(Propan-2-yl)-1,4-oxazepane, providing precise bond lengths and angles. From this optimized structure, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. ijnc.ir The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) mapping is another valuable tool that illustrates the charge distribution across the molecule. nih.gov The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential, which correspond to areas that are prone to electrophilic and nucleophilic attack, respectively. researchgate.net For this compound, the MEP would likely show a region of negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, indicating these are sites for potential hydrogen bonding or coordination. nih.gov
Table 1: Predicted Quantum Chemical Properties of this compound (Illustrative) Note: These are representative values based on typical DFT calculations for similar organic molecules.
| Property | Predicted Value | Method/Basis Set | Significance |
| HOMO Energy | -6.5 eV | B3LYP/6-311G(d,p) | Relates to electron-donating ability |
| LUMO Energy | 1.2 eV | B3LYP/6-311G(d,p) | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-311G(d,p) | Indicates chemical stability and reactivity |
| Dipole Moment | 2.1 D | B3LYP/6-311G(d,p) | Measures overall polarity of the molecule |
| Enthalpy of Formation | -250.5 kJ/mol | G4(MP2) | Thermodynamic stability of the compound |
Molecular Modeling and Dynamics Simulations
While quantum calculations describe the static properties of a single molecule, molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment (e.g., a solvent or a biological receptor). nih.gov
For a flexible seven-membered ring system like 1,4-oxazepane (B1358080), multiple low-energy conformations (e.g., chair, boat, twist-boat) are possible. Molecular modeling techniques can be used to explore the potential energy surface and identify the most stable conformers.
MD simulations track the movements of atoms in a system over a period of time by applying Newton's classical equations of motion. mdpi.com A simulation of this compound, either in a solvent like water or in complex with a protein, can reveal important dynamic properties. Key parameters analyzed in MD simulations include the Root-Mean-Square Deviation (RMSD) to assess structural stability, the Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (Rg) to monitor its compactness. nih.gov In the context of drug design, MD simulations can confirm the stability of a ligand's binding pose within a receptor's active site, as predicted by molecular docking. nih.govnih.gov
Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex Note: This table outlines a general protocol for MD simulations.
| Parameter | Typical Setting | Purpose |
| Simulation Software | Desmond, GROMACS, AMBER | To run the simulation |
| Force Field | OPLS, CHARMM, AMBER | To describe the potential energy of the system |
| Solvent Model | TIP3P, SPC/E (Water) | To simulate an aqueous environment |
| System Setup | Orthorhombic box, neutralized with ions | To create a realistic simulation environment |
| Simulation Time | 100-250 ns | To allow for sufficient sampling of molecular motions nih.gov |
| Analysis Metrics | RMSD, RMSF, Rg, Hydrogen Bonds | To evaluate the stability and dynamics of the complex nih.gov |
Mechanistic Insights from Computational Analysis of Reaction Pathways and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic scaffolds like 1,4-oxazepane. By mapping the potential energy surface of a reaction, researchers can identify the most favorable pathway from reactants to products.
This analysis involves locating and characterizing the transition state (TS) structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. DFT calculations are commonly employed to optimize the geometries of reactants, products, intermediates, and transition states. x-mol.net
For the synthesis of 1,4-oxazepane derivatives, computational studies can help understand the regioselectivity and stereoselectivity of ring-closure reactions. For instance, in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, computational methods could be used to explain why certain reaction conditions lead to the formation of the seven-membered oxazepane ring while others might favor a different cyclization product. nih.govrsc.org Similarly, studies on the enantioselective construction of seven-membered heterocycles highlight the challenge of controlling the less ordered ring-closing transition state, a problem that can be addressed with computational modeling. acs.org Computational studies can also validate proposed reaction mechanisms or, in some cases, lead to the revision of incorrectly assigned structures. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
In drug discovery, QSAR and pharmacophore modeling are essential computational tools for understanding how a molecule's chemical structure relates to its biological activity and for designing new, more potent compounds. nih.govresearchgate.net
A QSAR model is a mathematical equation that correlates chemical descriptors of a series of compounds with their measured biological activity. For 1,4-oxazepane derivatives, a three-dimensional QSAR (3D-QSAR) study has been performed to understand their affinity for the dopamine (B1211576) D₄ receptor. nih.govacs.orgscispace.com In such studies, a series of molecules are aligned, and their steric and electrostatic fields are calculated. The resulting models can identify which regions of the molecule are critical for activity. For example, the 3D-QSAR analysis of 1,4-oxazepane derivatives revealed that the size of the oxazepane ring and specific substitutions on the aromatic rings and the nitrogen atom are important for receptor affinity. nih.govscispace.comacs.org
A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. dovepress.comnih.govdergipark.org.tr These models are often used for virtual screening of large compound libraries to identify new potential hits. ugm.ac.id For a series of 1,4-oxazepane-based dopamine D₄ ligands, a pharmacophore model would typically include features like an aromatic ring system, a hydrophobic group (such as the propan-2-yl group), and a basic nitrogen atom, all arranged in a specific spatial orientation. nih.govacs.org
Table 3: Example of a Pharmacophore Model for Dopamine D₄ Receptor Ligands Based on the 1,4-Oxazepane Scaffold Note: This table is based on findings from QSAR studies on 1,4-oxazepane derivatives. nih.govacs.org
| Pharmacophoric Feature | Description | Importance for Activity |
| Aromatic Ring 1 | Phenyl or substituted phenyl group | Engages in π-π stacking or hydrophobic interactions with the receptor |
| Aromatic Ring 2 | A second phenyl group, often from a benzyl (B1604629) substituent | Provides an additional hydrophobic anchor point |
| Basic Amine | The nitrogen atom within the 1,4-oxazepane ring | Forms a key ionic or hydrogen bond interaction in the receptor binding site |
| Hydrophobic Group | Alkyl substituent at position 2 (e.g., propan-2-yl) | Occupies a hydrophobic pocket, contributing to binding affinity |
| Ring Conformation | The specific 3D shape of the 1,4-oxazepane ring | Influences the overall geometry and presentation of the pharmacophoric features |
Chemical Transformations and Derivatization Reactions
Functional Group Interconversions on the 1,4-Oxazepane (B1358080) Scaffold
The secondary amine within the 2-(Propan-2-yl)-1,4-oxazepane structure is the primary site for functional group interconversions (FGI). These reactions allow for the introduction of a wide array of substituents, fundamentally altering the molecule's physical and chemical properties. Common transformations focus on N-alkylation, N-acylation, and N-arylation, which are foundational for building molecular diversity.
N-alkylation introduces alkyl groups onto the nitrogen atom, which can be accomplished using various alkyl halides or through reductive amination. N-acylation, typically performed with acyl chlorides or anhydrides, yields the corresponding amides. These amides can serve as key intermediates for further modifications or as final products themselves. N-arylation reactions, often catalyzed by transition metals like palladium or copper, attach aryl moieties to the nitrogen, creating more complex structures.
| Transformation | Reagent Class | Resulting Functional Group |
| N-Alkylation | Alkyl halide (e.g., R-Br) | Tertiary Amine |
| N-Acylation | Acyl chloride (e.g., R-COCl) | Amide |
| N-Arylation | Aryl halide (e.g., Ar-I) with Pd/Cu catalyst | N-Aryl Amine |
| N-Sulfonylation | Sulfonyl chloride (e.g., R-SO₂Cl) | Sulfonamide |
These interconversions are crucial for modifying the scaffold's polarity, basicity, and conformational preferences. The choice of reagents and reaction conditions can be tailored to achieve specific synthetic goals, leveraging the inherent reactivity of the secondary amine.
Regioselective and Stereoselective Functionalization of the Core
Achieving regioselective and stereoselective functionalization of the 1,4-oxazepane core is essential for synthesizing specific, well-defined molecular structures. The presence of the isopropyl group at the C2 position introduces a chiral center, which can significantly influence the stereochemical outcome of subsequent reactions by directing incoming reagents to a particular face of the molecule.
Research into the synthesis of polysubstituted chiral 1,4-oxazepanes has highlighted methods that control both regiochemistry and stereochemistry. nih.gov For instance, haloetherification reactions that form the oxazepane ring proceed with a high degree of control. nih.gov Mechanistic studies, supported by computational analysis, indicate that the stereoselectivity is primarily controlled by the conformation of the substrate, while regioselectivity is influenced by the asymmetry of intermediates like chiral bromonium ions. nih.gov
These principles can be extended to the functionalization of a pre-existing this compound ring. For example, deprotonation of a carbon alpha to the nitrogen or oxygen, followed by quenching with an electrophile, would be expected to proceed with some degree of stereocontrol dictated by the C2-isopropyl group, which would favor the formation of one diastereomer over the other.
Key Factors Influencing Selectivity:
Substrate Conformation: The preferred three-dimensional shape of the oxazepane ring directs reagents to the less sterically hindered face.
Chiral Auxiliaries: The existing chiral center at C2 acts as an internal directing group.
Reaction Intermediates: The structure and stability of intermediates can dictate the position (regioselectivity) of the newly introduced functional group. nih.gov
Synthesis of Fused and Polycyclic 1,4-Oxazepane Systems
Using this compound as a building block, more complex fused and polycyclic systems can be synthesized. These advanced architectures are of significant interest in drug discovery, where rigid, three-dimensional structures are often sought. Methodologies for constructing such systems typically involve forming new rings that share one or more bonds with the parent oxazepane ring.
One common strategy involves intramolecular cyclization reactions. For instance, a derivative of this compound bearing a reactive chain on the nitrogen atom can be induced to cyclize onto one of the ring carbons. An example of such a strategy is the palladium-catalyzed intramolecular C-N cross-coupling reaction, which has been used to synthesize benzimidazole-fused oxazepinoquinolines from suitable precursors. researchgate.net
| Fused System Type | General Synthetic Strategy | Example Precursor Functionality |
| Benzofused Oxazepanes | Intramolecular C-N or C-O bond formation | N-aryl or C-aryl substituted oxazepane derivative |
| Bicyclic Oxazepanes | Intramolecular [3+3] annulation or cyclization | Oxazepane with a reactive side chain on nitrogen |
| Spirocyclic Systems | Intramolecular alkylation | Oxazepane with a nucleophilic carbon and an electrophilic side chain |
These synthetic routes provide access to novel and structurally diverse polycyclic molecules based on the this compound core, expanding the chemical space available for exploration.
Biological Activities and Mechanistic Investigations in Vitro and in Silico Studies
Exploration of Molecular Targets and Ligand Interactions
The 1,4-oxazepane (B1358080) nucleus serves as a key structural motif in the design of molecules targeting a range of enzymes and receptors. In silico and in vitro studies have elucidated specific interactions that are critical for their biological effects.
Research into the enzyme-inhibiting properties of 1,4-oxazepane derivatives has identified selective and potent activities, particularly against fungal targets.
Fungal Elongation Factor 2 (EF-2) Inhibition: A significant area of investigation has been the development of 1,4-oxazepane-containing compounds as inhibitors of fungal EF-2, a crucial protein in fungal protein synthesis. nih.gov Sordaricin (B1205495) analogues, where the sugar moiety is replaced by a 6-methoxy-7-methyl-1,4-oxazepane ring, have been synthesized and evaluated. nih.gov These studies found that the nature of the N-substituent on the oxazepane ring plays a critical role in the compound's biological activity. One derivative, an N-(2-methylpropenyl) analogue, demonstrated potent in vitro antifungal activity. nih.gov This compound maintained significant efficacy against Candida albicans even in the presence of 20% horse serum, highlighting its potential as a selective antifungal agent. nih.gov The fungal specificity of this mechanism makes EF-2 an attractive target for developing new antifungal therapies. nih.gov
Monoamine Reuptake Inhibition: While direct inhibition of monoamine oxidase by 2-(Propan-2-yl)-1,4-oxazepane is not extensively documented, related 1,4-oxazepane derivatives have been shown to possess superior monoamine reuptake inhibitory activity. google.com These compounds can inhibit the reuptake of serotonin, norepinephrine, and dopamine (B1211576), suggesting their potential utility in treating conditions like depression, anxiety, and pain. google.com
The 1,4-oxazepane structure has been effectively incorporated into ligands designed to modulate key neurotransmitter receptors, demonstrating selectivity and high affinity.
Dopamine D4 Receptor Modulation: The dopamine D4 receptor has been a target of interest for the development of novel antipsychotics that may lack the extrapyramidal side effects of older drugs. nih.gov A series of 2,4-disubstituted 1,4-oxazepanes has been synthesized and shown to have high selectivity for the dopamine D4 receptor. nih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis revealed that the size of the 1,4-oxazepane ring is important for binding affinity. nih.gov The analysis also identified key regions for affinity around the two benzene (B151609) ring systems and the aliphatic amine of the oxazepane system. nih.gov Certain antagonists have achieved over 1000-fold higher affinity for the D4 receptor compared to other dopamine receptor subtypes. elifesciences.org
Neurotransmitter Reuptake: As noted, 1,4-oxazepane derivatives have been identified as effective monoamine reuptake inhibitors. google.comgoogle.com This activity is central to their potential therapeutic applications in a variety of neurological and psychiatric disorders.
GABA Receptor Interactions: While the broader class of benzodiazepines, which contain a related seven-membered diazepine (B8756704) ring, are well-known modulators of GABA-A receptors, specific studies detailing the direct interaction of this compound with GABA receptors are limited. nih.govnih.gov The therapeutic importance of benzodiazepines has spurred significant research into GABA-A receptor pharmacology, and the structural similarity suggests that the 1,4-oxazepane scaffold could be explored for GABAergic activity. news-medical.net
In Vitro Biological Profiling and Lead Identification
The 1,4-oxazepane scaffold has been subjected to various in vitro screening assays to identify lead compounds with promising antimicrobial and antiproliferative properties.
Derivatives of the oxazepane ring system have demonstrated notable activity against a spectrum of microbial pathogens.
Antifungal Activity: As previously discussed, 1,4-oxazepane derivatives have shown potent antifungal activity primarily through the inhibition of fungal EF-2. nih.gov The N-(2-methylpropenyl) derivative of a sordaricin analogue containing a 1,4-oxazepane moiety exhibited a minimal inhibitory concentration (MIC) of 0.25 µg/mL against Candida albicans. nih.gov This highlights the potential of this chemical class in addressing fungal infections.
Antimicrobial Activity: Studies on related oxazepine derivatives have confirmed their efficacy against both Gram-positive and Gram-negative bacteria. jmchemsci.combiojournals.us Synthesized oxazepine compounds have shown considerable antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). jmchemsci.comresearchgate.net Some derivatives have exhibited very high antimicrobial activity against tested bacteria and fungi, indicating a broad spectrum of potential applications. worldresearchersassociations.com
| Compound Class | Target Organism | Activity/Result | Reference |
|---|---|---|---|
| N-substituted 1,4-oxazepanyl Sordaricins | Candida albicans | Potent antifungal activity (MIC: 0.25 µg/mL) | nih.gov |
| Oxazepine Derivatives | Staphylococcus aureus (Gram-positive) | Noticeable antibacterial activity | jmchemsci.com |
| Oxazepine Derivatives | Escherichia coli (Gram-negative) | Noticeable antibacterial activity | jmchemsci.com |
| Benzoxazepine Derivatives | Various bacterial pathogens | Limited but significant activity for some compounds | scielo.brresearchgate.net |
The therapeutic potential of oxazepane-related structures extends to oncology, where derivatives have been investigated for their ability to inhibit cancer cell growth.
Antiproliferative Activity: Structurally related benzoxazepine derivatives have been evaluated for their effects on cancer cell proliferation. scielo.brresearchgate.net These compounds displayed cytotoxicity against selected solid tumor cell lines. scielo.brresearchgate.net The search for novel anticancer agents has led to the exploration of various heterocyclic compounds, including oxazole (B20620) derivatives, which have shown the ability to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting protein kinases. nih.gov While direct evidence for this compound is still emerging, the activity of related benzoxazepines suggests that the oxazepane core is a viable scaffold for the development of new chemotherapeutic agents. scielo.brresearchgate.net
| Compound Class | Target | Observed Effect | Reference |
|---|---|---|---|
| Benzoxazepine Derivatives | Selected solid tumor cell lines | Cytotoxicity and inhibition of cell proliferation | scielo.brresearchgate.net |
| Oxazole Derivatives (Related Heterocycle) | Various cancer cell lines | Potent anticancer activity via inhibition of targets like STAT3 and tubulin | nih.gov |
| Benzimidazole Derivatives (Related Heterocycle) | NCI-60 cell line panel | Dual inhibition of EGFR and BRAFV600E; induction of apoptosis | mdpi.com |
Structure-Activity Relationship (SAR) Studies for Biological Effects
Understanding the relationship between the chemical structure of 1,4-oxazepane derivatives and their biological activity is crucial for designing more potent and selective compounds.
Influence on Antifungal Activity: For the 1,4-oxazepanyl sordaricin analogues, SAR studies have clearly shown that N-substituents on the oxazepane ring are a key determinant of antifungal potency. nih.gov The introduction of an N-(2-methylpropenyl) group resulted in a highly active compound against Candida albicans. nih.gov
Influence on Receptor Affinity: In the context of dopamine D4 receptor ligands, 3D-QSAR studies have provided valuable insights. The affinity of 2,4-disubstituted 1,4-oxazepanes is influenced by the size of the oxazepane ring itself. nih.gov Furthermore, the analysis highlighted the importance of substituents on the two benzene rings and the aliphatic amine within the oxazepane system for achieving high affinity and selectivity. nih.gov
Influence on Antimicrobial Activity: For broader oxazepine and oxazocine derivatives, the steric structure has been identified as a factor in their antimicrobial activities. researchgate.net These findings, along with those from related benzodiazepine (B76468) SAR studies, help guide the rational design of new 1,4-oxazepane-based therapeutic agents. chemisgroup.us
Influence of Substituents on Biological Potency and Selectivity
The biological activity of heterocyclic compounds is profoundly influenced by the nature, position, and size of their substituents. In the case of this compound, the isopropyl group at the C2 position is a key determinant of its potential interactions with biological targets.
In Vitro Studies on Analogous Structures:
Structure-activity relationship (SAR) studies on related saturated heterocyclic rings, such as morpholines and piperidines, have demonstrated that the size and lipophilicity of substituents can significantly impact biological potency and selectivity. For instance, in a series of N-benzylpiperidine derivatives, substitutions on the piperidine (B6355638) ring have been shown to modulate their affinity for various transporters and receptors.
The isopropyl group on the 1,4-oxazepane ring introduces a moderate degree of lipophilicity and steric bulk. This can influence several key pharmacological parameters:
Receptor Binding: The size and shape of the isopropyl group will dictate how well the molecule fits into the binding pocket of a target protein. A bulky substituent may enhance binding affinity if the pocket is large enough to accommodate it, leading to increased potency. Conversely, it could lead to steric hindrance, preventing optimal interaction and reducing activity.
Selectivity: The specific interactions of the isopropyl group with amino acid residues in a binding site can contribute to selectivity for one receptor subtype over another. For example, a hydrophobic pocket in one receptor might favorably interact with the isopropyl group, while a more polar or sterically restricted pocket in another receptor would not.
Pharmacokinetic Properties: The lipophilicity imparted by the isopropyl group can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance membrane permeability and absorption, but it can also lead to increased metabolic breakdown.
To illustrate the effect of substituents on biological activity, the following table presents hypothetical data based on trends observed in analogous heterocyclic systems.
| Compound | C2-Substituent | Target Affinity (Ki, nM) - Hypothetical | Selectivity Ratio (Target A vs. Target B) - Hypothetical |
| 1,4-Oxazepane | -H | 500 | 1:1 |
| 2-Methyl-1,4-oxazepane | -CH₃ | 250 | 2:1 |
| 2-Ethyl-1,4-oxazepane | -CH₂CH₃ | 150 | 5:1 |
| This compound | -CH(CH₃)₂ | 75 | 10:1 |
| 2-Phenyl-1,4-oxazepane | -C₆H₅ | 50 | 8:1 |
In Silico Modeling Insights:
Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for predicting the biological activity of novel compounds.
QSAR models for related heterocyclic series often reveal that descriptors for lipophilicity (like logP) and steric bulk (like molar refractivity) are critical for biological activity. A QSAR model for a series of 1,4-oxazepane derivatives would likely show a positive correlation with the size of the C2-alkyl substituent up to a certain point (an "optimal" size), after which activity may decrease due to steric clashes.
Molecular docking simulations could be employed to visualize the binding of this compound within the active site of a specific biological target. Such studies would allow for the examination of hydrophobic interactions between the isopropyl group and nonpolar amino acid residues, as well as potential hydrogen bonding involving the nitrogen and oxygen atoms of the oxazepane ring. The predicted binding energy from these simulations could provide an estimate of the compound's affinity for the target.
Stereochemical Influence on Biological Activity
The presence of a chiral center at the C2 position, bearing the isopropyl group, means that this compound can exist as two enantiomers: (R)-2-(propan-2-yl)-1,4-oxazepane and (S)-2-(propan-2-yl)-1,4-oxazepane. It is a well-established principle in pharmacology that stereochemistry plays a crucial role in the biological activity of chiral drugs. rsc.org
In Vitro Evidence from Chiral Analogs:
Biological systems, being chiral themselves, often exhibit stereoselectivity in their interactions with enantiomers. This can manifest in differences in:
Potency: One enantiomer (the eutomer) may bind to the target receptor with significantly higher affinity than the other (the distomer), resulting in a large difference in biological potency. In some cases, the distomer may be completely inactive.
Pharmacology: The two enantiomers may even have qualitatively different biological activities, with one acting as an agonist and the other as an antagonist at the same receptor, or each interacting with entirely different receptors.
Pharmacokinetics: Stereoselectivity can also be observed in the ADME properties of a drug, with enzymes and transporters in the body preferentially interacting with one enantiomer over the other.
The following table provides a hypothetical illustration of how the biological activity of the two enantiomers of this compound might differ, based on observations from other chiral heterocyclic compounds.
| Compound | Receptor Binding Affinity (IC₅₀, nM) - Hypothetical | Functional Activity (EC₅₀, nM) - Hypothetical |
| (R)-2-(Propan-2-yl)-1,4-oxazepane | 50 | 100 (Agonist) |
| (S)-2-(Propan-2-yl)-1,4-oxazepane | 5000 | >10,000 (Inactive) |
| Racemic this compound | 100 | 200 (Partial Agonist) |
In Silico Mechanistic Investigations:
Molecular modeling can provide a rational basis for understanding the observed stereoselectivity.
Docking studies of the individual (R) and (S) enantiomers into the binding site of a chiral receptor can reveal differences in their binding modes. For the more active enantiomer, the three-dimensional arrangement of the isopropyl group, the oxazepane ring, and its heteroatoms may allow for a greater number of favorable interactions (e.g., hydrophobic, hydrogen bonding, van der Waals) with the receptor. The less active enantiomer, due to its different spatial orientation, might be unable to achieve this optimal fit, leading to weaker binding or a complete lack of interaction.
The concept of a three-point attachment model is often used to explain stereoselectivity. For a chiral molecule to be distinguished by a chiral binding site, there must be at least three points of interaction. In the case of this compound, these could be, for example, a hydrogen bond from the ring nitrogen, a hydrophobic interaction from the isopropyl group, and another interaction involving the ring oxygen. The specific spatial arrangement of these three points would differ between the (R) and (S) enantiomers, leading to a differential fit with the complementary binding site on a biological target.
Applications in Chemical Biology and Materials Science
Utility as Chemical Probes for Investigating Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. While there is no direct evidence of 2-(Propan-2-yl)-1,4-oxazepane being used as a chemical probe, the 1,4-oxazepane (B1358080) scaffold holds potential for the development of such tools. The design of a chemical probe requires a molecular scaffold that can be readily functionalized to introduce reporter groups (e.g., fluorescent dyes, biotin) and to modulate selectivity and potency towards the target.
The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine demonstrates a method for creating functionalized 1,4-oxazepane derivatives. nih.govrsc.orgresearchgate.net This synthetic route allows for the introduction of various substituents, which is a key aspect in the development of chemical probes. The nitrogen and oxygen atoms within the 1,4-oxazepane ring can also serve as points for hydrogen bonding, potentially contributing to specific interactions with biological macromolecules.
Role in Peptidomimetic Chemistry and Protease Inhibitor Design
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation. The 1,4-oxazepane scaffold is being explored for its potential in creating novel peptidomimetic structures. Its constrained seven-membered ring can be used to mimic the secondary structures of peptides, such as β-turns, which are often involved in protein-protein interactions.
In the context of protease inhibitor design, related seven-membered heterocyclic structures like 1,4-diazepanes have shown promise. For instance, novel 1,4-diazepane derivatives have been designed and synthesized as potent inhibitors of Factor Xa, a serine protease involved in the blood coagulation cascade. nih.gov The diazepane moiety in these inhibitors is designed to interact with specific binding pockets of the enzyme. nih.gov This suggests that the 1,4-oxazepane scaffold could similarly be employed to develop inhibitors for various proteases by designing appropriate substituents that interact with the enzyme's active site. The synthesis of polysubstituted chiral 1,4-oxazepanes further expands the possibilities for creating diverse molecular shapes for such applications. nih.gov
Potential in Chiral Catalyst and Ligand Synthesis
The development of chiral catalysts and ligands is crucial for asymmetric synthesis, which is the selective production of one enantiomer of a chiral molecule. Chiral 1,4-oxazepanes are attractive candidates for this purpose due to their well-defined three-dimensional structures. The synthesis of enantioenriched 1,4-benzoxazepines has been achieved through chiral Brønsted acid-catalyzed enantioselective desymmetrization of 3-substituted oxetanes, highlighting a pathway to chiral seven-membered heterocyclic systems. acs.org
These chiral scaffolds can be further modified to incorporate coordinating atoms, such as phosphorus or additional nitrogen atoms, to create ligands for transition metal catalysts. The stereochemistry of the 1,4-oxazepane ring can influence the spatial arrangement of these coordinating atoms, thereby creating a chiral environment around the metal center that can direct the stereochemical outcome of a chemical reaction.
| Derivative | Synthetic Method | Key Features | Potential Application |
|---|---|---|---|
| Chiral 1,4-oxazepane-5-carboxylic acids | Solid-phase synthesis from polymer-supported homoserine | Functionalized for further modification | Scaffolds for peptidomimetics and chemical probes |
| Polysubstituted chiral 1,4-oxazepanes | Regio- and stereoselective 7-endo cyclization via haloetherification | High degree of substitution with stereochemical control | Development of enzyme inhibitors and chiral ligands |
| Enantioenriched 1,4-benzoxazepines | Chiral Brønsted acid-catalyzed enantioselective desymmetrization | High enantiomeric purity | Precursors for chiral catalysts and biologically active molecules |
Explorations in Liquid Crystalline Properties and Advanced Materials
Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecules in a liquid crystal can flow like a liquid, but their constituent molecules are oriented in a crystal-like way. While there is a lack of specific studies on the liquid crystalline properties of this compound, research on other heterocyclic compounds provides some insights.
For example, derivatives of 1,3-oxazepine have been synthesized and their liquid crystalline behavior has been studied. gsjpublications.comresearchgate.net These studies show that the introduction of heterocyclic rings can influence the mesomorphic properties of the compounds. researchgate.net Similarly, 1,3,4-oxadiazole (B1194373) derivatives have been investigated for their liquid crystal properties, where the rigid core of aromatic rings and terminal chains play a crucial role in the formation of liquid crystalline phases. beilstein-journals.org The bent shape that can be introduced by some heterocyclic cores can disrupt the linear geometry required for mesomorphism. beilstein-journals.org
The 1,4-oxazepane ring, being a non-planar seven-membered ring, could be incorporated into larger molecular structures to influence their packing and self-assembly, which are key to the formation of liquid crystalline phases. The isopropyl group at the 2-position would add to the steric bulk, which could be a factor in determining the type of liquid crystal phase formed. Further research is needed to explore the potential of 1,4-oxazepane derivatives in the field of advanced materials.
Future Perspectives and Unaddressed Research Challenges
Development of Novel and Efficient Synthetic Routes for Complex Derivatives
A primary challenge in the field is the development of versatile and efficient synthetic methodologies to access structurally complex 1,4-oxazepane (B1358080) derivatives. Current strategies often involve multi-step sequences, which can limit the exploration of chemical space. Future research should focus on the development of novel synthetic routes that offer high yields, stereocontrol, and functional group tolerance.
Recent advancements have included the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. rsc.orgresearchgate.netrsc.org This solid-phase approach allows for the generation of diastereomeric mixtures that can be separated to yield enantiomerically pure compounds. rsc.orgresearchgate.net Another promising avenue is the use of tandem transformations, such as the C-N coupling/C-H carbonylation to produce benzo-1,4-oxazepine derivatives. nih.gov The synthesis of 1,4-oxazepane and 1,4-diazepane derivatives from N-propargylamines is another area of active research, offering atom-economical routes to these heterocyclic systems. rsc.org
Future efforts should aim to expand the repertoire of synthetic tools to create a wider array of substituted 1,4-oxazepanes. This includes the development of catalytic asymmetric methods to control stereochemistry and the exploration of novel cyclization strategies to construct the seven-membered ring with greater efficiency.
Deeper Understanding of Conformational Landscapes and Their Impact on Reactivity and Biological Function
The seven-membered ring of 1,4-oxazepane is conformationally flexible, capable of adopting various low-energy conformations such as chair and twist-boat forms. rsc.orgnih.gov This conformational flexibility has a profound impact on the molecule's reactivity and its ability to bind to biological targets. A comprehensive understanding of the conformational landscape is therefore crucial for rational drug design.
Studies on related N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed that an unexpected low-energy conformation, characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation, is crucial for receptor binding. nih.gov Similarly, for 1,4-oxazepane derivatives, the analysis of vicinal 1H–1H couplings has indicated that the scaffold can exist in an energetically favorable chair conformation. rsc.orgresearchgate.net
Future research should employ a combination of experimental techniques, such as NMR spectroscopy and X-ray crystallography, alongside computational modeling to map the conformational preferences of different 1,4-oxazepane derivatives. nih.gov This will provide valuable insights into how substituents on the ring influence its conformation and, consequently, its biological activity.
Integration of Advanced Computational Tools for Predictive Modeling
Advanced computational tools are becoming indispensable in modern drug discovery. For 1,4-oxazepane derivatives, these tools can be leveraged for predictive modeling of their properties, including bioactivity, and for understanding their interactions with biological targets at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR, have been successfully applied to understand the relationship between the chemical structure of 1,4-oxazepane derivatives and their affinity for the dopamine (B1211576) D4 receptor. nih.govresearchgate.net These models have identified key structural features that are important for binding, such as the regions around the aromatic rings and the aliphatic amine of the oxazepane system. nih.gov
Future research should focus on the broader application of computational methods, including:
Molecular Docking: To predict the binding modes of 1,4-oxazepane derivatives to various biological targets.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complexes and to assess the stability of binding interactions.
Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity, which can guide the design of new and more potent analogs. acs.org
The integration of these computational approaches will accelerate the discovery and optimization of novel 1,4-oxazepane-based therapeutic agents.
Expanding the Scope of Biological Target Discovery for Diverse Therapeutic Areas (In Vitro)
While 1,4-oxazepane derivatives have been investigated for a range of biological activities, there is still a vast and underexplored landscape of potential biological targets. Systematic in vitro screening of diverse libraries of 1,4-oxazepane compounds against a wide panel of biological targets is a promising strategy for identifying new therapeutic applications.
Current research has highlighted the potential of 1,4-oxazepanes as:
Dopamine D4 receptor ligands: With potential applications in the treatment of schizophrenia. nih.gov
Anticonvulsants: Addressing the need for new treatments for epilepsy. rsc.orgrsc.org
Antifungal agents: Offering potential solutions to combat fungal infections. rsc.orgrsc.org
Antibacterial agents: With some derivatives showing activity against both Gram-positive and Gram-negative bacteria. uokerbala.edu.iqjmchemsci.com
Future research should aim to broaden this scope by screening 1,4-oxazepane libraries against other important target classes, such as kinases, proteases, and ion channels. This will require the development of high-throughput screening assays and the synthesis of diverse and well-characterized compound libraries.
Strategic Integration of 1,4-Oxazepane Scaffolds into Complex Molecular Architectures
The 1,4-oxazepane scaffold can serve as a versatile building block for the construction of more complex molecular architectures with tailored biological activities. The strategic integration of this seven-membered ring into larger molecules can impart favorable physicochemical properties and unique three-dimensional geometries that can enhance target binding and selectivity.
Examples of such integration include the synthesis of benzo-fused 1,4-oxazepines, which are privileged structures in many biologically active compounds. nih.gov Furthermore, the functionalization of the 1,4-oxazepane ring with reactive groups allows for its incorporation into larger molecules through various chemical transformations. rsc.org
Future research should explore the creative and strategic incorporation of the 1,4-oxazepane motif into:
Bicyclic and polycyclic systems: To create rigid analogs that can probe specific binding pockets.
Macrocycles: To develop compounds with unique conformational properties and potential for targeting challenging protein-protein interactions. nih.gov
Bioconjugates: For targeted drug delivery or as chemical probes to study biological processes.
By strategically embedding the 1,4-oxazepane scaffold within more intricate molecular designs, it is possible to unlock new therapeutic opportunities and to develop next-generation drugs with improved efficacy and safety profiles.
Data Tables
Table 1: Representative 1,4-Oxazepane Derivatives and their Biological Applications
| Compound Class | Biological Application | Reference |
| 2,4-Disubstituted 1,4-oxazepanes | Dopamine D4 receptor ligands | nih.gov |
| Chiral 1,4-oxazepane-5-carboxylic acids | Anticonvulsant, Antifungal | rsc.orgrsc.org |
| Benzo-1,4-oxazepine derivatives | Antidepressant, Antihistaminic | nih.gov |
| 1,3-Oxazepine-4,7-dione derivatives | Antibacterial | uokerbala.edu.iq |
Table 2: Computational Methods in 1,4-Oxazepane Research
| Computational Method | Application | Reference |
| 3D-QSAR | Understanding structure-activity relationships for dopamine D4 receptor affinity | nih.govresearchgate.net |
| Molecular Modeling | Conformational analysis and receptor binding studies | nih.gov |
| Pharmacophore Modeling | Identification of key features for biological activity | acs.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Propan-2-yl)-1,4-oxazepane, and what critical parameters influence yield and purity?
- Methodology : A common approach involves nucleophilic substitution or ring-closing reactions. For example, oxazepane derivatives are synthesized via alkylation of secondary amines or cyclization of amino alcohols. Reaction parameters such as solvent polarity (e.g., DMF for oxyanion formation), temperature (room temperature to 80°C), and stoichiometry (e.g., 1:1.2 molar ratio of amine to alkylating agent) significantly impact yield .
- Key Data : Similar oxazepane derivatives, like 3-(4-Bromophenyl)-1,4-oxazepane, achieve ~70% yield under optimized conditions. H-NMR peaks (e.g., δ 7.45–7.21 for aromatic protons) confirm regioselectivity .
Q. How is the structural integrity of this compound validated experimentally?
- Methodology : Use H-NMR to identify characteristic proton environments (e.g., δ 3.68–4.18 for oxazepane ring protons) and mass spectrometry (HRMS) for molecular ion verification. X-ray crystallography via SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and ring conformation .
- Critical Analysis : Discrepancies between NMR and crystallographic data may arise from dynamic effects (e.g., ring puckering), requiring complementary techniques like NOESY or DFT calculations .
Q. What are the key chemical properties of this compound under oxidative or reductive conditions?
- Methodology : Oxidation with HO or KMnO introduces oxygenated functional groups (e.g., ketones), while reduction with NaBH saturates the heterocycle. Monitor reactivity via TLC and characterize products using IR (C=O stretch at ~1700 cm) .
- Data Interpretation : For example, oxidation of 2-methyl-1,4-oxazepane yields lactam derivatives, confirmed by C-NMR (δ ~180 ppm for carbonyl) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
- Methodology : Screen solvents (e.g., acetone/DCM mixtures for solubility) and catalysts (e.g., KCO for deprotonation). Pilot studies on similar compounds show that increasing reaction time (2–12 hours) and controlled heating (60°C) improve yields from ~50% to >70% .
- Contradiction Analysis : Batch-to-batch variability in 3-(3-Cyanophenyl)-1,4-oxazepane synthesis (70% vs. 50% yield) may stem from moisture sensitivity; use anhydrous conditions and inert atmospheres .
Q. What mechanistic insights explain the formation of the 1,4-oxazepane ring during synthesis?
- Methodology : Isotopic labeling (e.g., N) and kinetic studies track intermediates. Control experiments (e.g., soaking crystals with Mg(OAc)) confirm that ring formation is not an artifact of crystallization but a result of nucleophilic attack and cyclization .
- Structural Validation : X-ray data (e.g., SHELXL-refined structures) show hydrogen bonding between the oxazepane oxygen and adjacent residues, stabilizing the 7-membered ring .
Q. How do substituents on the oxazepane ring influence biological activity or reactivity?
- Methodology : Compare derivatives like 5-(4-Fluorophenyl)-1,4-oxazepane (antimicrobial activity) and 7-cyclopropyl analogs (enhanced metabolic stability). Use in vitro assays (e.g., proteasome inhibition IC) and QSAR modeling to correlate substituent effects .
- Data Interpretation : The electron-withdrawing CF group in 4-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)-1,4-oxazepane increases binding affinity by 10-fold compared to unsubstituted analogs .
Q. What strategies resolve contradictions between computational predictions and experimental data for oxazepane derivatives?
- Methodology : Re-evaluate force field parameters in MD simulations or adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better model ring strain. Validate with experimental dipole moments or X-ray torsion angles .
- Case Study : Discrepancies in predicted vs. observed H-NMR shifts for 1,4-oxazepan-6-ylmethanol hydrochloride were resolved by accounting for solvent polarity effects in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
